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Compound of Interest

Compound Name: 2-Chloro-6-methylbenzotrifluoride

Cat. No.: B1341868

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylbenzotrifluoride, with the CAS number 112641-25-5, is a halogenated
aromatic compound of interest in synthetic organic chemistry. Its unique substitution pattern,
featuring a trifluoromethyl group, a chlorine atom, and a methyl group on the benzene ring,
imparts specific electronic and steric properties that make it a potentially valuable building block
in the synthesis of novel agrochemicals, pharmaceuticals, and specialty materials. The
trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the
reactivity of the aromatic ring, while the ortho-positioned chlorine and methyl groups provide
steric hindrance and additional reactive sites. This guide provides a comprehensive overview of
the available physicochemical data for 2-Chloro-6-methylbenzotrifluoride, alongside general
experimental protocols for their determination.

Core Physicochemical Properties

Quantitative experimental data for the primary physicochemical properties of 2-Chloro-6-
methylbenzotrifluoride are not readily available in published literature. The information
presented below is based on data from chemical suppliers and predicted values.
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Property Value Source/Method
Molecular Formula CsHseClIF3 -

Molecular Weight 194.58 g/mol [Calculated][1][2]
CAS Number 112641-25-5 [1][2]

Appearance Clear liquid [Supplier Data][3]
Boiling Point Data not available -

Melting Point Data not available -

Density Data not available -

Solubility in Water Expected to be low [General Principle]

Expected to be soluble in
common organic solvents

Solubility in Organic Solvents (e.g., ethers, halogenated [General Principle]
hydrocarbons, aromatic

solvents)

Synthesis

A specific, detailed experimental protocol for the synthesis of 2-Chloro-6-
methylbenzotrifluoride is not widely reported in peer-reviewed journals. However, its
synthesis can be conceptually approached through established methods of aromatic
substitution. A plausible synthetic route is outlined below.
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Caption: Conceptual synthesis workflow for 2-Chloro-6-methylbenzotrifluoride.

Conceptual Synthesis Workflow for 2-Chloro-6-methylbenzotrifluoride
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Product:
2-Chloro-6-methylbenzotrifluoride
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General Experimental Protocol for Chlorination of a
Substituted Benzotrifluoride:

under an inert atmosphere (e.g., nitrogen or argon).

(e.g., dichloromethane or carbon tetrachloride) are added to the flask.

aluminum chloride (AICI3), is added to the reaction mixture.

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer,
a gas inlet tube for chlorine, a condenser, and a thermometer. The entire apparatus is placed

Charging of Reactants: The starting material, 2-methylbenzotrifluoride, and a suitable solvent

Catalyst Addition: A Lewis acid catalyst, such as anhydrous iron(lll) chloride (FeCls) or
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e Chlorination: Chlorine gas is bubbled through the stirred reaction mixture at a controlled rate.
The reaction temperature is typically maintained at a specific level, which may range from
room temperature to elevated temperatures, depending on the reactivity of the substrate.

o Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas
Chromatography (GC) or Thin Layer Chromatography (TLC).

o Work-up: Upon completion, the reaction is quenched by the addition of water or a dilute
solution of a reducing agent (e.g., sodium thiosulfate) to remove excess chlorine. The
organic layer is separated, washed with brine, and dried over an anhydrous drying agent
(e.g., MgSOa or Na2S0a).

 Purification: The crude product is purified by fractional distillation under reduced pressure or
by column chromatography on silica gel to yield the desired 2-Chloro-6-
methylbenzotrifluoride.

Spectral Analysis

Specific experimental spectra for 2-Chloro-6-methylbenzotrifluoride are not readily available.
The following sections describe the expected spectral characteristics and general experimental
protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 2-Chloro-6-
methylbenzotrifluoride, with 1H, 13C, and °F NMR providing key information.
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General Workflow for NMR Spectroscopic Analysis

Sample Preparation:
Dissolve in Deuterated Solvent (e.g., CDCls)

1H NMR Spectroscopy 13C NMR Spectroscopy 19F NMR Spectroscopy

Data Acquisition & Processing

Spectral Interpretation:
Chemical Shifts, Coupling Constants, Integration

Click to download full resolution via product page
Caption: General workflow for NMR spectroscopic analysis.
Expected Spectral Features:

¢ IH NMR: The spectrum would be expected to show signals in the aromatic region
corresponding to the three protons on the benzene ring, and a singlet in the aliphatic region
for the methyl group protons. The chemical shifts and coupling patterns of the aromatic
protons would be influenced by the chloro, methyl, and trifluoromethyl substituents.

e 13C NMR: The spectrum should display eight distinct signals corresponding to the eight
carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a
quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic
carbons will be indicative of the electronic effects of the substituents.
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e 19F NMR: A single resonance, a singlet, would be expected for the three equivalent fluorine
atoms of the trifluoromethyl group. Its chemical shift would be characteristic of a CFs group
attached to an aromatic ring.

General Experimental Protocol for NMR Spectroscopy:

o Sample Preparation: A small amount of the purified 2-Chloro-6-methylbenzotrifluoride
(typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCIs) in a
standard NMR tube. A small amount of a reference standard, such as tetramethylsilane
(TMS) for *H and 3C NMR, may be added.[4]

o Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. For *H
NMR, standard pulse sequences are used. For 13C NMR, proton-decoupled spectra are
typically acquired to simplify the spectrum. For *°F NMR, a dedicated probe or a broadband
probe is used.[4]

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectra.

o Spectral Analysis: The chemical shifts (8) are reported in parts per million (ppm) relative to
the reference standard. Coupling constants (J) are measured in Hertz (Hz). The integration
of the signals in the *H NMR spectrum provides the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in 2-Chloro-6-
methylbenzotrifluoride.

Expected Spectral Features:

¢ C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100
cm~*. Aliphatic C-H stretching from the methyl group will appear around 2850-2960 cm~1.

e C=C stretching: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600
cm~! region.

o C-F stretching: Strong absorption bands corresponding to the C-F stretching of the
trifluoromethyl group are expected in the range of 1100-1350 cm~1.
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e C-Cl stretching: A C-ClI stretching vibration should be present in the fingerprint region,
typically between 600 and 800 cm~1.

General Experimental Protocol for FTIR Spectroscopy:

o Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

o Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample holder is first collected.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Expected Spectral Features:

e Molecular lon Peak (M*): The mass spectrum should show a molecular ion peak at m/z 194,
corresponding to the molecular weight of the compound. The isotopic pattern of this peak will
be characteristic of a molecule containing one chlorine atom (an M+2 peak with
approximately one-third the intensity of the M+ peak).

o Fragmentation Pattern.: Common fragmentation pathways may include the loss of a chlorine
atom, a methyl group, or a trifluoromethyl radical.
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General Workflow for GC-MS Analysis

Sample Injection:
Diluted in suitable solvent

Gas Chromatography:
Separation on a capillary column

l

lonization:
Electron Impact (El)

l

Mass Analyzer:
Separation of ions by m/z ratio

l

Detection & Data Acquisition

Mass Spectrum Generation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physicochemical Properties of 2-Chloro-6-
methylbenzotrifluoride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1341868#physicochemical-properties-of-2-chloro-6-
methylbenzotrifluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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